4-Phenyl-1-(1-phenylcyclohexyl)piperidine
Overview
Description
PCP and its analogs are potent psychotomimetic drugs that significantly affect the central nervous system. They are known for their hallucinogenic properties and dissociative anesthetic effects . PCP has a complex pharmacological profile, including analgesic, anticonvulsant, and antianxiety properties, depending on the dose and species examined .
Synthesis Analysis
New derivatives of PCP (II-IV) have been synthesized by modifying substituents on the aromatic, cyclohexyl, and amine moieties of the tricyclic structure. These modifications aim to enhance analgesic activity. In vivo evaluation using tail immersion and formalin tests on mice revealed that compounds II and IV exhibited better activity in reducing acute thermal and chemical pains, respectively, compared to other compounds and the PCP group. These compounds may have nociception opioid receptor (NOP) antagonistic characteristics and a close affinity for NMDA antagonists .
Molecular Structure Analysis
The molecular formula of 4-Phenyl-1-(1-phenylcyclohexyl)piperidine hydrochloride is C23H30ClNO, with a molecular weight of 371.955 g/mol . The compound features a benzene ring bound to a piperidine ring .
Mechanism of Action
PCP is a noncompetitive antagonist of the NMDA subtype of the glutamate receptor. It affects the release and reabsorption of monoaminergic neurotransmitters (dopamine, serotonin, and norepinephrine). Additionally, it interacts with muscarinic and nicotinic acetylcholine receptors and binds to sigma opiate receptors on nerve cell membranes .
Physical and Chemical Properties
Safety and Hazards
Properties
IUPAC Name |
4-phenyl-1-(1-phenylcyclohexyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-14-18-24(19-15-21)23(16-8-3-9-17-23)22-12-6-2-7-13-22/h1-2,4-7,10-13,21H,3,8-9,14-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGOSCPJZXGFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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